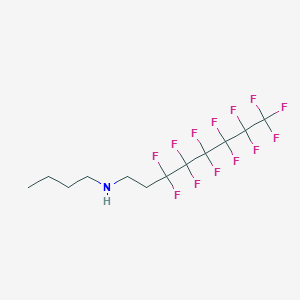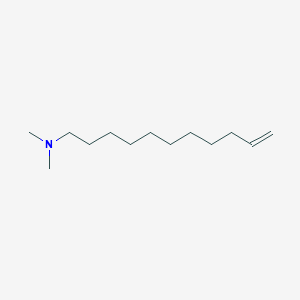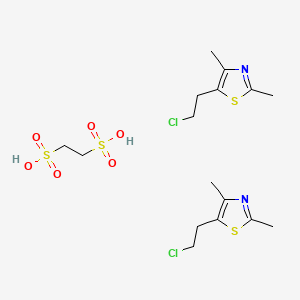
N-Butyl-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Butyl-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctan-1-amine: is a fluorinated organic compound characterized by the presence of multiple fluorine atoms. This compound is known for its unique chemical properties, including high thermal stability, hydrophobicity, and resistance to chemical reactions. These properties make it valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Butyl-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctan-1-amine typically involves the reaction of a fluorinated alkyl halide with an amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include fluorinated alkyl halides and butylamine. The reaction is usually conducted in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity. The use of advanced purification techniques, such as distillation and chromatography, ensures that the final product meets the required specifications for industrial applications.
Chemical Reactions Analysis
Types of Reactions: N-Butyl-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctan-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common due to the stability imparted by the fluorine atoms.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, alkoxides, and amines. The reactions are typically carried out in polar solvents under mild to moderate temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide or reducing agents like lithium aluminum hydride can be used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of fluorinated derivatives, while oxidation and reduction reactions can lead to the formation of different functional groups.
Scientific Research Applications
N-Butyl-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctan-1-amine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of other fluorinated compounds and as a reagent in various chemical reactions.
Biology: The compound’s unique properties make it useful in the study of biological systems, particularly in the development of fluorinated biomolecules.
Industry: The compound is used in the production of specialty coatings, lubricants, and surfactants due to its hydrophobic and oleophobic properties.
Mechanism of Action
The mechanism of action of N-Butyl-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctan-1-amine involves its interaction with various molecular targets. The presence of multiple fluorine atoms enhances its ability to form strong interactions with other molecules, leading to changes in their solubility, reactivity, and stability. The compound can also act as a catalyst in certain reactions, facilitating the conversion of substrates into desired products.
Comparison with Similar Compounds
- 1-Butyl-1-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)imidazolium hexafluorophosphate
- 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluoro-1-octanesulfonic acid
- 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl acrylate
Uniqueness: N-Butyl-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctan-1-amine is unique due to its specific combination of a butyl group and a highly fluorinated alkyl chain. This combination imparts distinct properties, such as enhanced hydrophobicity and chemical stability, making it suitable for specialized applications that require these characteristics.
Properties
CAS No. |
25291-18-3 |
|---|---|
Molecular Formula |
C12H14F13N |
Molecular Weight |
419.22 g/mol |
IUPAC Name |
N-butyl-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctan-1-amine |
InChI |
InChI=1S/C12H14F13N/c1-2-3-5-26-6-4-7(13,14)8(15,16)9(17,18)10(19,20)11(21,22)12(23,24)25/h26H,2-6H2,1H3 |
InChI Key |
MVEQPUZVNJCPGR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNCCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![3a,6,6,8,10a,12a-Hexamethyl-1-(6-methylheptan-2-yl)-1,2,3,3a,4,5,5a,6,8,10,10a,11,12,12a-tetradecahydrocyclopenta[5,6]naphtho[1,2-f]indazole](/img/structure/B14696491.png)




